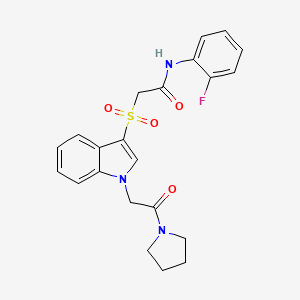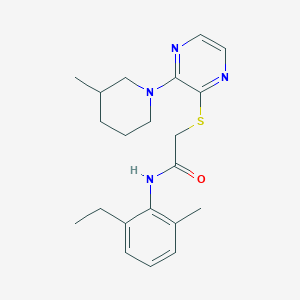![molecular formula C18H26N6O B2760260 1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-4-(1H-pyrrole-2-carbonyl)piperazine CAS No. 1396632-14-6](/img/structure/B2760260.png)
1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-4-(1H-pyrrole-2-carbonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-4-(1H-pyrrole-2-carbonyl)piperazine is a complex organic compound that features a unique combination of a triazole ring, a piperazine ring, and a pyrrole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Aplicaciones Científicas De Investigación
1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-4-(1H-pyrrole-2-carbonyl)piperazine has a wide range of scientific research applications, including:
Mecanismo De Acción
Target of Action
The primary target of this compound is the Carbonic Anhydrase-II enzyme . This enzyme plays a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide.
Mode of Action
The compound interacts with its target, the Carbonic Anhydrase-II enzyme, by binding directly to the active site residues of the enzyme . This interaction inhibits the enzyme’s activity, leading to changes in the pH balance within the body.
Biochemical Pathways
The inhibition of the Carbonic Anhydrase-II enzyme affects the carbon dioxide hydration and bicarbonate buffer system in the body . This system is vital for maintaining pH homeostasis in the body. Disruption of this pathway can lead to changes in the body’s pH balance, potentially affecting various physiological processes.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in pH balance within the body due to the inhibition of the Carbonic Anhydrase-II enzyme . These changes can affect various physiological processes, potentially leading to observable effects at the organism level.
Safety and Hazards
Direcciones Futuras
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-4-(1H-pyrrole-2-carbonyl)piperazine typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities .
Análisis De Reacciones Químicas
Types of Reactions: 1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-4-(1H-pyrrole-2-carbonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the compound to their reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Comparación Con Compuestos Similares
- 1-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-4-(1H-pyrrol-2-ylcarbonyl)piperazine
- 1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-4-(1H-pyrrol-2-ylcarbonyl)piperazine
- 1-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-4-(1H-pyrrol-2-ylcarbonyl)piperazine
Uniqueness: 1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-4-(1H-pyrrole-2-carbonyl)piperazine is unique due to the presence of the cyclohexyl group, which can influence its chemical properties and biological activities. This structural feature may enhance its binding affinity to certain targets or improve its stability under specific conditions .
Propiedades
IUPAC Name |
[4-[(4-cyclohexyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]-(1H-pyrrol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O/c25-18(16-7-4-8-19-16)23-11-9-22(10-12-23)13-17-21-20-14-24(17)15-5-2-1-3-6-15/h4,7-8,14-15,19H,1-3,5-6,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIXKAKSHFYTJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=NN=C2CN3CCN(CC3)C(=O)C4=CC=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-(2,4-dimethylphenyl)-2-[(3-methylphenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2760179.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]propanamide](/img/structure/B2760180.png)
![4-((3-nitrobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2760183.png)
![2-Oxo-5-[4-(trifluoromethyl)cyclohexyl]-1,3-oxazolidine-5-carboxylic acid](/img/structure/B2760184.png)

![2-[(4-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2760186.png)




![(4E)-3-phenyl-4-{[(thiophen-2-ylmethyl)amino]methylidene}-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2760196.png)

![Methyl 4-{[(2-chloro-4-methylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate](/img/structure/B2760198.png)
![N-[[6-(Difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]-N-methylprop-2-enamide](/img/structure/B2760200.png)
